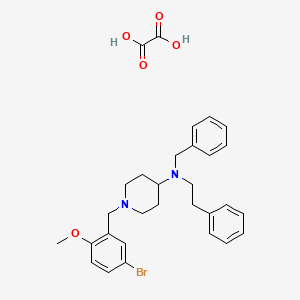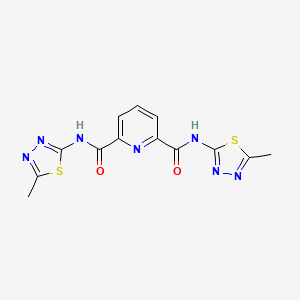
N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide
Overview
Description
N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide, also known as BMT-046, is a small molecule compound with potential therapeutic applications in various diseases. It is a member of the thiadiazole family, which has been extensively studied due to their diverse biological activities. BMT-046 has shown promising results in preclinical studies, making it a potential candidate for further development.
Mechanism of Action
The exact mechanism of action of N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide is not fully understood, but it is believed to exert its biological activity through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation, inflammation, and neurodegeneration. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs), phosphodiesterases (PDEs), and histone deacetylases (HDACs). It also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has several advantages for lab experiments. It is a small molecule compound, which makes it easy to synthesize and modify. It has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, this compound also has some limitations. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It also has low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide research. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential in various diseases. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, more studies are needed to evaluate its safety and efficacy in vivo and to determine its pharmacokinetic and pharmacodynamic properties. Overall, this compound has shown promising results in preclinical studies and has potential as a therapeutic agent in various diseases.
Scientific Research Applications
N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. In inflammation research, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has shown potential neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-N,6-N-bis(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O2S2/c1-6-17-19-12(23-6)15-10(21)8-4-3-5-9(14-8)11(22)16-13-20-18-7(2)24-13/h3-5H,1-2H3,(H,15,19,21)(H,16,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELXRGQJFFQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3969689.png)
![3-chloro-N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]isonicotinamide](/img/structure/B3969699.png)
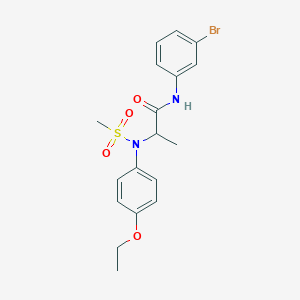

![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)

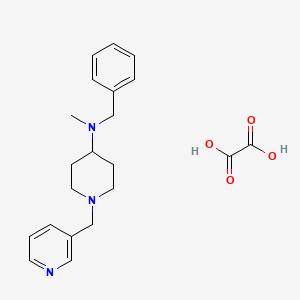
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B3969728.png)
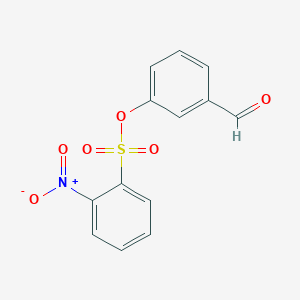
![2-methyl-N-{1-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3969754.png)
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
